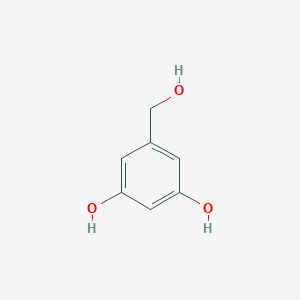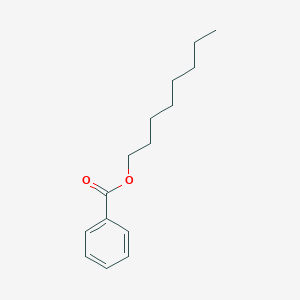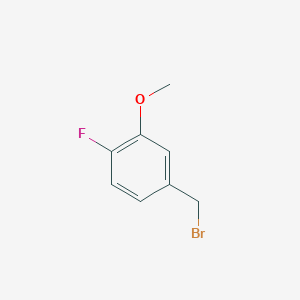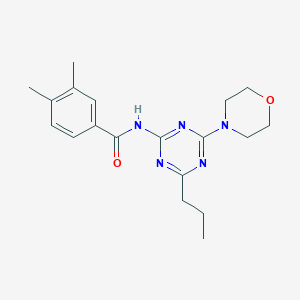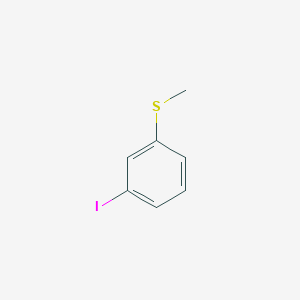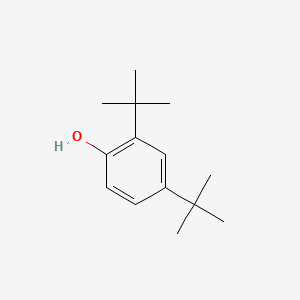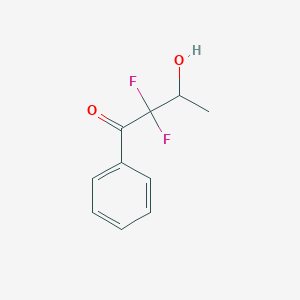
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFH is a chiral molecule that belongs to the class of beta-keto esters and is commonly used as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a nucleophile in various reactions due to the presence of a beta-keto ester moiety. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its phenyl and hydroxyl groups.
Efectos Bioquímicos Y Fisiológicos
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one was found to reduce the level of oxidative stress markers and increase the level of antioxidant enzymes in the liver. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that can be easily synthesized and used in various reactions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also commercially available, which makes it easily accessible to researchers. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a chiral molecule, which may pose a challenge in some reactions that require the use of enantiopure compounds.
Direcciones Futuras
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has shown great potential in various fields, and there are numerous future directions for its research. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a precursor for the synthesis of new antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a building block for the synthesis of new functional materials such as fluorescent dyes, liquid crystals, and polymers. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new sensors and devices.
In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a plant growth regulator to enhance crop yield and quality. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new pesticides and herbicides.
Conclusion:
In conclusion, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that has shown great potential in various fields such as medicinal chemistry, materials science, and agriculture. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be easily synthesized and used in various reactions, and it exhibits various biochemical and physiological effects. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has numerous future directions for its research, and it is expected to play a significant role in the development of new drugs, materials, and agricultural products.
Métodos De Síntesis
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be synthesized by the reaction of 2,2-difluoro-1,3-dimethyl-1-butene with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a white solid with a melting point of 81-83°C and a purity of 99%.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a plant growth regulator to enhance crop yield and quality.
Propiedades
Número CAS |
126392-91-4 |
|---|---|
Nombre del producto |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Fórmula molecular |
C10H10F2O2 |
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Clave InChI |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canónico |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
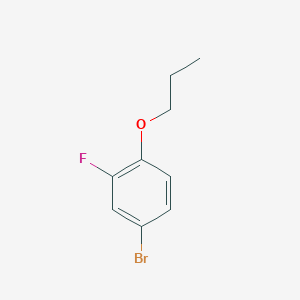
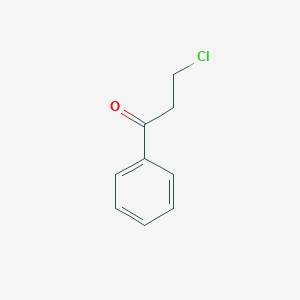
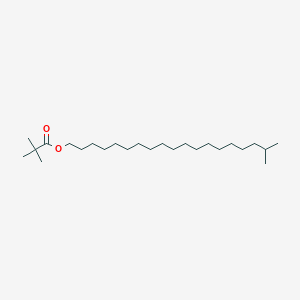
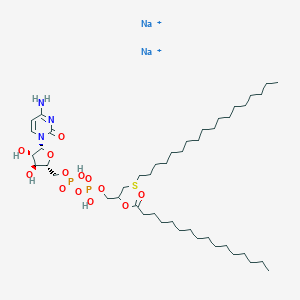
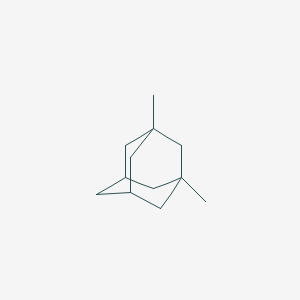
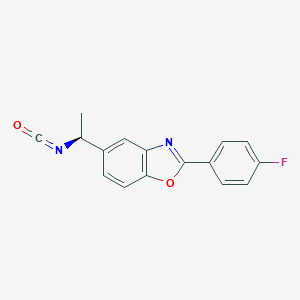
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
